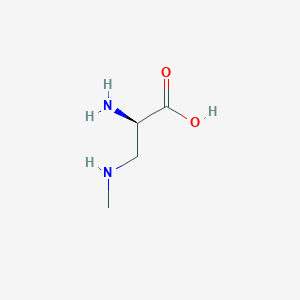

3-(N-Methylamino)-D-alanine

概要

説明

3-(N-Methylamino)-D-alanine is a non-proteinogenic amino acid produced by cyanobacteria, diatoms, and some other microorganisms. It has garnered significant attention due to its potential neurotoxic effects and its association with neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS) .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Methylamino)-D-alanine typically involves the methylation of D-alanine. One common method is the reductive amination of pyruvic acid with methylamine, followed by the reduction of the resulting imine . The reaction conditions often require a catalyst such as sodium cyanoborohydride to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound is less common due to its neurotoxic properties. when produced, it is typically synthesized in controlled laboratory environments to ensure safety and precision .

化学反応の分析

Carbamate Adduct Formation with Bicarbonate

Under physiological conditions (pH 7.4), 3-(N-Methylamino)-D-alanine undergoes equilibrium reactions with bicarbonate (HCO₃⁻) to form α- and β-carbamate adducts ( ). These adducts coexist with free BMAA-D in solution, with their relative concentrations dependent on bicarbonate levels.

Key Findings:

-

Adduct Ratios : At 10 mM BMAA-D and 200 mM HCO₃⁻ (pD 7.6, 30°C), approximately 40% exists as free BMAA-D, while α-carbamate and β-carbamate account for 35% and 25%, respectively ( ).

-

Equilibrium Constants :

Adduct Forward Rate Constant (k₁, s⁻¹) Reverse Rate Constant (k₂, s⁻¹) α-Carbamate 0.12 ± 0.01 0.08 ± 0.01 β-Carbamate 0.09 ± 0.01 0.06 ± 0.01

The reaction mechanism involves nucleophilic attack by bicarbonate on the amino groups, stabilized by hydrogen bonding ( ).

Synthetic Alkylation Pathways

This compound is synthesized via stereospecific alkylation strategies. One validated method involves:

Reaction Scheme:

-

Triflate Intermediate : Ethyl-D-lactate is converted to a triflate ester using triflic anhydride.

-

Methylamine Displacement : The triflate undergoes nucleophilic substitution with methylamine, yielding a protected N-methyl-D-alanine derivative ( ).

-

Deprotection : Acid hydrolysis removes protecting groups (e.g., benzyl or tert-butyl), producing the free amino acid.

Optimization Data:

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Temperature | 0°C (asymmetric induction) | 96 |

| Catalyst | Cinchonidinium phase-transfer | 89.2 ee |

| Solvent | Toluene/DCM (9:1) | >95 purity |

This method minimizes epimerization, critical for maintaining stereochemical integrity ( ).

Enzymatic Interactions and Misincorporation Potential

While BMAA-D shares structural similarities with L-enantiomers (e.g., β-N-Methylamino-L-alanine), its D-configuration limits recognition by human aminoacyl-tRNA synthetases (aaRS). Key observations:

Stability and Degradation

This compound demonstrates pH-dependent stability:

-

Acidic Conditions (pH < 3) : Rapid demethylation occurs, yielding D-alanine and formaldehyde.

-

Basic Conditions (pH > 10) : β-elimination dominates, producing acrylate derivatives.

科学的研究の応用

Neurobiological Applications

1.1 NMDA Receptor Modulation

3-(N-Methylamino)-D-alanine acts as a co-agonist for the N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. Research indicates that D-alanine can enhance NMDA receptor activity, thereby influencing cognitive functions and potentially offering therapeutic avenues for neurological disorders such as schizophrenia and depression .

1.2 Interaction with D-Amino Acids

Studies have shown that D-amino acids, including D-alanine, play significant roles in neurotransmission. They modulate the activity of NMDA receptors, suggesting that this compound could be pivotal in understanding the biochemical pathways involved in neurodegenerative diseases .

Metabolic Studies

2.1 Biodistribution and Racemization Studies

Research has focused on the biodistribution of D-alanine and its racemization processes in mammals. A study utilizing stable isotope-labeled D-alanine revealed insights into its absorption and distribution across tissues, enhancing our understanding of amino acid metabolism in vivo . This has implications for dietary supplementation and metabolic engineering.

2.2 Role in Gut-Brain Axis

The gut-brain axis is an emerging area of research where the influence of gut-derived metabolites on brain function is studied. The biodistribution data suggest that D-alanine may serve as a signaling molecule within this axis, potentially affecting mood and cognitive functions .

Therapeutic Potential

3.1 Neuroprotective Properties

Given its interaction with NMDA receptors, this compound may have neuroprotective effects under certain conditions. Research indicates that it could mitigate excitotoxicity associated with various neurological disorders by modulating receptor activity .

3.2 Potential in Treating Neurological Disorders

The modulation of NMDA receptors by this compound presents a potential therapeutic pathway for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The ability to influence synaptic plasticity could lead to novel treatment strategies aimed at enhancing cognitive function or slowing disease progression .

Case Studies and Experimental Findings

| Study | Focus | Findings |

|---|---|---|

| Study on NMDA receptor modulation | Investigated the effects of D-alanine on NMDA receptor activity | Found that D-alanine enhances receptor activity, suggesting potential for cognitive enhancement |

| Biodistribution study | Analyzed the absorption and distribution of labeled D-alanine | Revealed significant tissue distribution patterns, indicating metabolic pathways |

| Neuroprotective effects study | Assessed the impact of D-alanine on neuronal health | Demonstrated protective effects against excitotoxic damage in neuronal cultures |

作用機序

The neurotoxic effects of 3-(N-Methylamino)-D-alanine are primarily due to its ability to mimic the neurotransmitter glutamate. It binds to glutamate receptors, leading to excitotoxicity and neuronal damage. This compound also disrupts enzyme and transporter functions, enhances oxidative stress, and interferes with cellular signaling pathways .

類似化合物との比較

Similar Compounds

β-N-Methylamino-L-alanine: Another non-proteinogenic amino acid with similar neurotoxic properties.

2-Amino-3-(methylamino)propanoic acid: Shares structural similarities and neurotoxic effects.

Uniqueness

3-(N-Methylamino)-D-alanine is unique due to its specific configuration and the distinct pathways it affects in the nervous system. Its ability to mimic glutamate and induce excitotoxicity sets it apart from other similar compounds .

生物活性

3-(N-Methylamino)-D-alanine (BMAA) is a non-proteinogenic amino acid that has garnered attention due to its potential neurotoxic effects and involvement in various biological processes. This article explores the biological activity of BMAA, focusing on its mechanisms of action, effects on neuronal health, and implications for human health.

BMAA primarily interacts with glutamate receptors, particularly the N-methyl-D-aspartate receptors (NMDARs). It has been shown to act as a co-agonist at these receptors, influencing calcium influx and neuronal excitability. Studies indicate that BMAA can potentiate neuronal injury when combined with other neurotoxic agents, suggesting a synergistic effect that exacerbates neuronal death .

Table 1: Mechanisms of BMAA Action

Biological Effects

BMAA has been implicated in various neurological disorders, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease (AD). Its neurotoxic effects are believed to arise from its ability to mimic L-serine in protein synthesis, leading to misfolded proteins that disrupt cellular homeostasis .

Case Study: Neurotoxicity in Animal Models

Research using rodent models has demonstrated that exposure to BMAA leads to significant neurodegeneration. In one study, rats exposed to BMAA exhibited increased markers of oxidative stress and neuronal death compared to control groups. The study highlighted the dose-dependent nature of BMAA's toxicity, with lower concentrations still resulting in measurable neuronal damage .

Biodistribution and Pharmacokinetics

Recent studies have also investigated the biodistribution of BMAA following oral administration. Research indicates that BMAA is absorbed through the gut and can reach various tissues, including the brain. The pharmacokinetics of BMAA suggest that its concentration in plasma correlates with tissue levels, providing insights into its potential systemic effects .

Table 2: Biodistribution Data

| Tissue | Concentration (µM) | Method Used |

|---|---|---|

| Plasma | 15 | LC-MS/MS |

| Brain | 5 | LC-MS/MS |

| Liver | 20 | LC-MS/MS |

Clinical Implications

The neurotoxic potential of BMAA raises concerns regarding its presence in environmental sources such as cyanobacteria. Given its structural similarity to amino acids involved in neurotransmission, ongoing research aims to clarify the risks associated with dietary intake from contaminated water or food sources .

特性

IUPAC Name |

(2R)-2-amino-3-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-6-2-3(5)4(7)8/h3,6H,2,5H2,1H3,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVHVMNGOZXSOZ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426433 | |

| Record name | 3-(N-Methylamino)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20790-78-7 | |

| Record name | 3-(N-Methylamino)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。